molecular formula C9H14N2O B1309136 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 890626-07-0

1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1309136
M. Wt: 166.22 g/mol
InChI Key: IWDDILHDCQLNRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

In the first paper, a novel synthesis route for pyrazole derivatives is described. The process involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with acetyl acetone through Knoevenagel/Michael/aldol reactions to yield intermediate cyclohexanone derivatives. These intermediates are then treated with hydrazine hydrate or hydroxylamine hydrochloride to afford 4-indazolyl-1,3,4-trisubstituted pyrazole and isoxazoleyl derivatives . This method could potentially be adapted for the synthesis of "1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The structures of the synthesized compounds in the first paper were confirmed using various spectroscopic techniques, including infrared spectroscopy, proton nuclear magnetic resonance (1H NMR), carbon-13 NMR (13C NMR), and mass spectroscopy . These techniques are essential for determining the molecular structure and confirming the identity of the synthesized compounds. For "1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde," similar analytical methods would be employed to analyze its molecular structure.

Chemical Reactions Analysis

The second paper explores the reaction of 4-aryl-5-aminopyrazoles with various aldehydes in strong acidic media, leading to the formation of pyrazolo[3,4-c]isoquinoline derivatives . The reaction pathway is influenced by the nature of the aldehyde used, with some leading to cyclization and others resulting in the elimination of fragments. This study highlights the reactivity of pyrazole derivatives and how they can undergo complex transformations, which could be relevant when considering the chemical reactions of "1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde."

Physical and Chemical Properties Analysis

While the physical and chemical properties of "1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde" are not directly discussed in the provided papers, the properties of similar compounds can be inferred. Pyrazole derivatives typically exhibit varied solubility in organic solvents and may show different reactivities depending on the substituents present on the pyrazole ring. The spectroscopic data provided in the first paper can also give clues about the electronic properties of the compounds, which are important for understanding their physical and chemical behavior .

Scientific Research Applications

Synthesis and Chemical Properties

1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is involved in various synthetic processes. Its synthesis can be achieved by the Vilsmeier-Haack formylation of N-alkyl-3,5-dimethyl-1H-pyrazoles, leading to the formation of corresponding 4-formyl derivatives (Attaryan et al., 2006). Another study highlights the synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, showcasing the versatility of this compound (Attaryan et al., 2008).

Role in Novel Compound Formation

This compound is instrumental in forming new chemical structures. For instance, it has been used in the synthesis of novel 3,5-dicyano-2,6-dimethyl 1,4-dihydropyridines, highlighting its role in creating functionally diverse molecules (Thakrar et al., 2012). It is also involved in forming 5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, demonstrating its capacity to contribute to complex molecular architectures (Asiri & Khan, 2010).

properties

IUPAC Name

3,5-dimethyl-1-propan-2-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-6(2)11-8(4)9(5-12)7(3)10-11/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDDILHDCQLNRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40411717
Record name 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40411717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

CAS RN

890626-07-0
Record name 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40411717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Citations

For This Compound
1
Citations
VY Mortikov, LA Rodinovskaya, AE Fedorov… - Russian Chemical …, 2014 - Springer
Formylation of pyrazole and 2,5-dimethylpyrazole gave a number of pyrazole-containing aldehydes, which can be used to obtain chromenes, tetrahydrochromenes, 1,4-dihydropyrano[2,…
Number of citations: 2 link.springer.com

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